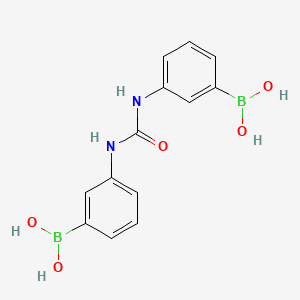

1,3-Bis(3-boronophenyl)urea

描述

Contextualization of Urea-Based Scaffolds within Supramolecular and Catalytic Chemistry Research

Urea (B33335) and its derivatives have long been recognized as privileged structures in chemical research, primarily owing to the exceptional hydrogen-bonding capabilities of the urea moiety. rsc.orgthieme-connect.com The two N-H groups of urea act as potent hydrogen-bond donors, enabling the formation of strong and directional interactions with a variety of hydrogen-bond acceptors. This property is the cornerstone of their extensive use in supramolecular chemistry, where they serve as versatile building blocks for the construction of complex, self-assembling systems. tue.nl The hydrogen-bonding interactions facilitated by the urea group are instrumental in the design of synthetic receptors for anions, with the N-H protons capable of chelating spherical anions or forming parallel hydrogen bonds with the oxygen atoms of oxoanions like carboxylates. rsc.org A variety of urea-based receptors, from simple acyclic structures to more complex macrocycles, have been synthesized and studied for their anion binding and recognition properties. rsc.orgsci-hub.senih.gov

In the realm of catalysis, urea-based scaffolds have been successfully employed as organocatalysts for a diverse array of chemical transformations. rsc.orgresearchgate.net The mechanism of action in these catalytic processes often involves the activation of a substrate through hydrogen bonding, where the urea group functions as a Lewis acidic site. rsc.org This interaction can enhance the electrophilicity of the substrate, facilitating subsequent reactions. The versatility of the urea scaffold allows for its incorporation into chiral frameworks, leading to the development of asymmetric organocatalysts capable of controlling the stereochemical outcome of reactions. rsc.org Furthermore, the catalytic activity of urea-based systems can be modulated by the introduction of other functional groups, leading to bifunctional or cooperative catalysts with enhanced reactivity and selectivity. rsc.orgbeilstein-journals.org The ease of synthesis, particularly through the reaction of primary amines with isocyanates, further contributes to the widespread use of urea derivatives in the design of novel catalysts. rsc.org

Significance of Organoboron Compounds in Contemporary Molecular Design and Functional Material Science

Organoboron compounds, characterized by the presence of a carbon-boron bond, have become indispensable tools in modern molecular design and materials science. numberanalytics.comchemscene.com The unique electronic properties of the boron atom, namely its electron deficiency and the presence of a vacant p-orbital, are central to the diverse reactivity and functionality of these compounds. rsc.org This electron-deficient nature makes organoboron compounds effective Lewis acids, enabling their use in a wide range of catalytic processes and as sensors for Lewis basic species.

The versatility of organoboron compounds is perhaps best exemplified by the widespread application of boronic acids and their derivatives. nih.gov These compounds are crucial intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. acs.org Beyond their synthetic utility, boronic acids are increasingly being integrated into functional materials. numberanalytics.comrsc.org Their ability to form reversible covalent bonds with diols has been exploited in the development of sensors for saccharides and in the creation of self-healing materials. rsc.orgnih.gov

In the field of materials science, organoboron compounds are utilized in the design of a variety of functional materials, including organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The incorporation of boron can influence the electronic and photophysical properties of organic molecules, leading to materials with tailored characteristics. rsc.org The stability of many organoboron compounds, particularly N-coordinated organoboron species, enhances their applicability in various material science contexts. acs.org As research continues to uncover the novel reactivity and properties of organoboron compounds, their importance in the development of advanced functional materials is set to grow. rsc.orgencyclopedia.pub

Current Research Landscape and Emerging Directions for 1,3-Bis(3-boronophenyl)urea

This compound stands as a prime example of a molecule that synergistically combines the key features of both urea-based scaffolds and organoboron compounds. Its structure, featuring two boronic acid groups, positions it as a ditopic receptor capable of interacting with diols and other bidentate Lewis bases. This characteristic is central to its exploration in the field of supramolecular chemistry, particularly for the development of self-assembling systems and sensors.

One of the most promising research directions for this compound and its derivatives is in the area of anion recognition and sensing. The urea backbone provides a strong hydrogen-bonding site for anions, while the boronic acid moieties can act as secondary recognition sites or as reporters of binding events. Research has shown that related bis-urea receptors exhibit good affinity for oxyanions. nih.gov The strategic placement of the boronic acid groups can lead to cooperative binding effects, enhancing both the affinity and selectivity for specific anions. For instance, the intramolecular coordination of a boronic acid to the urea carbonyl can polarize the N-H bonds, significantly increasing the receptor's binding ability for anions like acetate. nd.edu

Furthermore, the bifunctional nature of this compound makes it an attractive candidate for the development of novel catalysts. The combination of a hydrogen-bond-donating urea group and a Lewis acidic boronic acid center within the same molecule opens up possibilities for cooperative catalysis, where both functionalities participate in the activation of substrates. rsc.org This approach can lead to catalysts with enhanced activity and selectivity compared to their monofunctional counterparts.

The ability of the boronic acid groups to interact with diols also paves the way for the use of this compound in the functionalization of polymers and other materials. rsc.org For example, it can be used to cross-link polymers containing diol units, leading to the formation of hydrogels or other functional materials with tunable properties. rsc.org The responsiveness of the boronic acid-diol interaction to stimuli such as pH and the presence of competing sugars makes these materials potentially useful for applications in drug delivery and diagnostics. nih.gov

Recent research has focused on the synthesis and application of related bis-urea bolaamphiphiles for the formation of supramolecular polymers and hydrogels. tue.nl By incorporating boronic acid functionalities, it is conceivable to create stimuli-responsive hydrogels with applications in biomedical fields. The ongoing exploration of such multifunctional molecules promises to yield new materials and catalytic systems with tailored properties and functions.

Interactive Data Table: Properties of Selected Urea Derivatives

| Compound Name | Molecular Formula | Key Feature | Primary Application Area |

| This compound | C13H14B2N2O5 | Dual boronic acid and urea groups | Supramolecular Chemistry, Catalysis |

| 1,3-Bis(4-bromophenyl)urea | C13H10Br2N2O | Bromo-functionalization | Organic Synthesis Intermediate |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | C17H18N4O5 | Nitrophenyl groups | Synthesis of metal complexes |

| 1-(3-Bromophenyl)urea | C7H7BrN2O | Single bromo-substitution | Organic Building Block |

属性

IUPAC Name |

[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQNYFFKZOTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657081 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-87-6 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Developments for 1,3 Bis 3 Boronophenyl Urea

Established Synthetic Pathways for Arylureas Incorporating Boronic Acid Functionalities

The construction of arylureas bearing boronic acid groups has traditionally been achieved through several reliable synthetic routes. A common and straightforward method involves the reaction of an aminophenylboronic acid with an isocyanate. This approach provides a direct route to the urea (B33335) linkage.

Another established pathway is the phosgene-based method. In this strategy, an aminophenylboronic acid is treated with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to generate an isocyanate in situ. This reactive intermediate then readily reacts with a second equivalent of the aminophenylboronic acid to yield the desired 1,3-disubstituted urea. While effective, the high toxicity of phosgene has prompted the development of safer alternatives.

Phosgene-free alternatives are highly sought after. One such method involves the use of carbonyldiimidazole (CDI) as a coupling reagent. The aminophenylboronic acid is first reacted with CDI, followed by the addition of a second amine to form the urea. Furthermore, palladium-catalyzed carbonylation of aryl halides in the presence of an amine and a boronic acid precursor can also be employed. A notable advancement in this area is the copper-catalyzed N-arylation of ureas with aryl boronic acids. For instance, the use of Cu(acac)₂ as a catalyst allows for the cross-coupling of phenylurea with aryl boronic acids under mild, ligand-free conditions, offering a more accessible route to unsymmetrically substituted aryl ureas. researchgate.net

| Method | Reagents | Key Features |

| Isocyanate Coupling | Aminophenylboronic acid, Isocyanate | Direct and straightforward |

| Phosgene-based | Aminophenylboronic acid, Phosgene/Triphosgene | In situ isocyanate formation, high toxicity of phosgene |

| Phosgene-free (CDI) | Aminophenylboronic acid, Carbonyldiimidazole | Safer alternative to phosgene |

| Catalytic N-arylation | Phenylurea, Aryl boronic acid, Cu(acac)₂ | Mild, ligand-free conditions for unsymmetrical ureas researchgate.net |

Novel Synthetic Approaches for 1,3-Bis(3-boronophenyl)urea and its Derivatives

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and related compounds. These novel approaches aim to improve upon the limitations of established pathways.

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, offer a highly efficient and atom-economical route to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of 3-aminophenylboronic acid, a carbonyl source (such as carbon dioxide or a derivative), and a suitable catalyst. Urea-based multicomponent reactions are a known class of reactions that could be adapted for this purpose.

Mechanochemical Synthesis Techniques Applied to Boronophenyl Ureas

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a green and solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.org Ball milling is a common mechanochemical technique that has been successfully employed for the synthesis of various ureas and thioureas. beilstein-journals.org The application of this technique to the synthesis of this compound would involve the grinding of solid 3-aminophenylboronic acid with a solid carbonyl source, such as a carbamate (B1207046) or a carbonate derivative. This solvent-free approach can lead to reduced reaction times, high yields, and minimal waste generation, making it an attractive and sustainable synthetic strategy. beilstein-journals.org

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the production of this compound, this translates to the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes. A key area of interest is the utilization of carbon dioxide (CO₂) as a C1 source for the urea carbonyl group. Catalytic systems are being explored to facilitate the direct reaction of amines with CO₂ to form ureas, which would represent a highly sustainable and atom-economical approach. rsc.org Additionally, the development of solvent-free or aqueous-based synthetic methods aligns with green chemistry principles by minimizing the use and generation of hazardous organic solvents.

| Approach | Key Principles | Potential Application to this compound Synthesis |

| Multicomponent Reactions | Atom economy, step efficiency | One-pot reaction of 3-aminophenylboronic acid and a carbonyl source |

| Mechanochemistry | Solvent-free, reduced waste | Ball milling of 3-aminophenylboronic acid with a solid carbonyl source beilstein-journals.org |

| Green Chemistry | Use of renewable feedstocks, catalysis | Catalytic conversion of 3-aminophenylboronic acid and CO₂ into the target urea rsc.org |

Precursor Chemistry and Advanced Functional Group Interconversions in Boronic Acid Urea Synthesis

The synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursor, 3-aminophenylboronic acid. The synthesis of this precursor often involves a multi-step sequence starting from a suitable benzene (B151609) derivative. A common route involves the nitration of a phenylboronic acid derivative, followed by the reduction of the nitro group to an amine. Careful control of reaction conditions is necessary to avoid side reactions and ensure the stability of the boronic acid moiety.

Advanced functional group interconversions (FGIs) offer powerful tools for the synthesis of derivatives of this compound and for modifying the properties of the final compound. The boronic acid groups themselves can be protected as boronate esters (e.g., pinacol (B44631) esters) to enhance their stability during subsequent chemical transformations. These esters can be readily deprotected under mild conditions.

Furthermore, the aryl rings of the molecule can be functionalized using various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. The N-H bonds of the urea linkage can also be subjected to alkylation or arylation reactions to create more complex and diverse structures. These FGIs are crucial for fine-tuning the electronic and steric properties of the molecule for specific applications.

Supramolecular Chemistry and Molecular Recognition of 1,3 Bis 3 Boronophenyl Urea

Elucidation of Hydrogen-Bonding Networks in 1,3-Bis(3-boronophenyl)urea Assemblies

The self-assembly of this compound into well-defined supramolecular structures is largely governed by a network of hydrogen bonds. The interplay between the urea (B33335) and boronic acid functional groups dictates the formation of complex architectures with potential applications in materials science and sensor technology.

Self-Assembly Motifs and Crystallographic Investigations of Urea Linkages

The urea functional group is a powerful motif for directing the self-assembly of molecules through the formation of robust and directional hydrogen bonds. In diaryl ureas, the N-H protons act as hydrogen-bond donors, while the carbonyl oxygen serves as an acceptor. This typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes. nih.govresearchgate.net

The planarity of the diaryl urea core, influenced by the steric bulk of substituents, can also play a role in the strength of the urea-urea interactions, with non-planar arrangements sometimes promoting stronger stacking interactions. reading.ac.uk

Cooperative Interactions of Urea and Boronic Acid Moieties in Supramolecular Architectures

The presence of boronic acid groups in this compound introduces additional layers of complexity and functionality to its supramolecular assemblies. Boronic acids are themselves capable of forming hydrogen-bonded dimers or extended networks through interactions between their hydroxyl groups. researchgate.netwikipedia.org

The key feature of this compound is the potential for cooperative interactions between the urea tape and the boronic acid functionalities. The hydrogen-bonding network established by the urea linkages can serve as a scaffold, pre-organizing the boronic acid groups for further interactions. These interactions can include:

Inter-tape hydrogen bonding: The boronic acid groups can form hydrogen bonds with adjacent urea tapes, leading to the formation of 2D sheets or 3D frameworks.

Solvent bridging: Solvent molecules, particularly water, can bridge between the urea and boronic acid moieties of different molecules, further stabilizing the supramolecular architecture.

Boronate ester formation: In the presence of diols, the boronic acid groups can form reversible covalent bonds, leading to the creation of dynamic covalent frameworks and responsive materials. rsc.org

These cooperative interactions are crucial for the development of complex and functional supramolecular architectures.

Host-Guest Chemistry and Complexation Studies of this compound

The combination of a hydrogen-bond-donating urea core and Lewis acidic boronic acid groups makes this compound a promising candidate for applications in host-guest chemistry, particularly for the recognition of anions and neutral molecules.

Anion Binding and Recognition by this compound Systems

Urea and thiourea (B124793) derivatives are well-established receptors for a variety of anions. rsc.org The polarized N-H groups of the urea moiety can form strong hydrogen bonds with anionic guests. The efficiency of anion binding is often enhanced in bis-urea systems where the urea groups can act in a cooperative manner to chelate the anion.

While specific anion binding studies for this compound are not extensively documented, research on related bis-urea receptors provides valuable insights. The binding affinity and selectivity are influenced by the electronic nature of the substituents on the phenyl rings and the geometric compatibility between the host and the guest anion. For example, tris-urea receptors have been shown to encapsulate hydrogen-bonded chains of dihydrogen phosphate (B84403) anions. nih.gov

The boronic acid moieties in this compound can also participate in anion recognition. As Lewis acids, they can interact with Lewis basic anions such as fluoride (B91410). This dual-binding capability, involving both the urea and boronic acid groups, could lead to enhanced affinity and selectivity for specific anions.

Below is a table summarizing the binding affinities of a related bis-urea receptor with various anions, illustrating the potential of such systems.

| Anion | Binding Affinity (K a / M-1) |

| Acetate | 1.8 x 10^4 |

| Benzoate | 5.0 x 10^3 |

| Dihydrogen Phosphate | 2.5 x 10^3 |

Note: Data is for a representative bis-urea receptor and is intended to be illustrative of the potential binding capabilities.

Recognition of Neutral Species and Guest Encapsulation Phenomena

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in the recognition of neutral species, particularly saccharides. nih.govnih.gov This interaction can be exploited for the development of sensors and separation materials. In the context of this compound, the two boronic acid groups could potentially bind to polyols in a chelating fashion, leading to enhanced binding affinity and selectivity.

Furthermore, the self-assembled structures formed by this compound can create cavities or channels capable of encapsulating neutral guest molecules. aps.org The size and shape of these cavities would be determined by the specific self-assembly motif. The encapsulation of guests within such frameworks can be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. Assembled bis-urea macrocycles have been shown to encapsulate various guest molecules, leading to interesting photophysical properties. rsc.org

Influence of Boronic Acid Functionality on Host-Guest Selectivity and Binding Affinity

The boronic acid functionality is expected to exert a significant influence on the host-guest chemistry of this compound in several ways:

Enhanced Acidity of N-H Protons: The electron-withdrawing nature of the boronic acid group can increase the acidity of the urea N-H protons, making them stronger hydrogen-bond donors. This would lead to stronger binding of anionic guests.

Secondary Binding Site: The boronic acid group provides a Lewis acidic site for interaction with Lewis basic guests, such as fluoride or the hydroxyl groups of saccharides. This allows for multi-point recognition, which can significantly enhance selectivity.

Modulation of Assembly: The self-assembly of the host molecule can be modulated by the presence of guests that interact with the boronic acid groups. For example, the addition of a diol could lead to the formation of a boronate ester-linked polymer, altering the host's capacity for encapsulating other guests.

pH-Responsiveness: The binding properties of the boronic acid are pH-dependent, which can be used to create switchable host-guest systems.

Polymorphism and Crystal Engineering in this compound Systems

No specific studies detailing the polymorphic forms or crystal engineering strategies for this compound could be identified. Research on related diphenylurea derivatives, such as 1,3-bis(3-fluorophenyl)urea, has shown that polymorphism is a common phenomenon, driven by different hydrogen-bonding motifs and molecular packing arrangements. These studies often reveal the existence of concomitant polymorphs, where different crystal forms are obtained from the same crystallization conditions. The specific influence of the 3-boronophenyl substituent on the crystal packing and potential for polymorphism in this compound remains an area for future investigation.

Supramolecular Hydrogels and Soft Materials Derived from this compound

There is a lack of specific research on the formation of supramolecular hydrogels and soft materials derived directly from this compound. The broader class of bis-urea compounds is well-known for its ability to act as low-molecular-weight gelators. The self-assembly process is typically driven by hydrogen bonding between the urea moieties, leading to the formation of one-dimensional fibrillar networks that entrap solvent molecules to form a gel. The properties of these hydrogels, such as their mechanical strength and responsiveness to stimuli like pH or temperature, are highly dependent on the nature of the substituents on the phenyl rings. The presence of boronic acid groups in this compound suggests a potential for pH-responsive behavior and interactions with saccharides, which are characteristic features of boronic acid-containing materials. However, without specific experimental data, a detailed description of the hydrogelation properties of this particular compound cannot be provided.

Catalytic Applications of 1,3 Bis 3 Boronophenyl Urea in Organic Transformations

1,3-Bis(3-boronophenyl)urea as an Organocatalyst

As an organocatalyst, this compound has the potential to operate through multiple activation modes simultaneously. The urea (B33335) core can act as a hydrogen-bond donor, while the boronic acid groups can function as Lewis acids. This dual-activation capability is a key feature of modern catalyst design, often leading to superior catalytic performance compared to monofunctional catalysts.

The urea moiety is a powerful hydrogen-bond donor capable of activating electrophiles by forming a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as carbonyl or nitro groups. wikipedia.org This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. In the context of this compound, the two N-H protons of the urea can form a chelate-like complex with the substrate, effectively lowering the energy of the transition state. This mode of activation is crucial in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. wikipedia.org The strength of this hydrogen bonding can be tuned by the electronic nature of the substituents on the phenyl rings, although in this case, the boronic acid groups themselves are the primary modulators of the electronic environment.

The boronic acid groups in this compound introduce a Lewis acidic component to the catalyst. Boronic acids are known to act as Lewis acids, capable of activating Lewis basic substrates. nih.gov In cooperative catalysis, the boronic acid moieties can interact with a substrate or a nucleophile, while the urea unit simultaneously activates another component of the reaction. For instance, in a reaction involving a carbonyl compound, the urea could activate the carbonyl group through hydrogen bonding, while a boronic acid group could interact with the nucleophile, enhancing its reactivity. This dual activation strategy can lead to significant rate enhancements and improved stereoselectivities. nih.gov The Lewis acidity of the boronic acid can be further enhanced by its interaction with electron-withdrawing groups or by the formation of boronate esters in situ.

The true potential of this compound as a catalyst lies in the synergistic interplay between the urea and boronic acid functionalities. This synergy allows for a concerted activation of both the electrophile and the nucleophile in a catalytic cycle. For example, in a conjugate addition reaction, the urea can activate the electrophile (e.g., an α,β-unsaturated ketone) via hydrogen bonding, while the boronic acid can activate the nucleophile (e.g., a thiol or an enolate) through Lewis acidic interaction. This brings the two reactants into close proximity within the catalyst's sphere of influence, facilitating the key bond-forming step. researchgate.net This cooperative binding and activation is reminiscent of enzymatic catalysis, where multiple functional groups work in concert to achieve high efficiency and selectivity.

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the development of chiral catalysts for asymmetric synthesis. By introducing chirality into the molecule, for instance, by using chiral amines in its synthesis or by modifying the phenyl rings with chiral substituents, it is possible to create a chiral environment around the active sites. Such chiral derivatives can induce enantioselectivity in a wide range of reactions. mdpi.com

Chiral bifunctional urea and thiourea (B124793) catalysts have proven to be highly effective in asymmetric catalysis. buchler-gmbh.com The predictable geometry of the hydrogen-bonding interactions, coupled with the steric influence of the chiral backbone, allows for effective facial discrimination of the prochiral substrate. In a chiral derivative of this compound, the synergistic activation by both the urea and boronic acid moieties could lead to even higher levels of stereocontrol.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Urea and Thiourea Derivatives

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

| Michael Addition | Chiral Thiourea-Amine | Nitroalkenes, Malonates | Up to 99% |

| Friedel-Crafts Alkylation | Chiral Urea | Indoles, Nitroalkenes | Up to 98% |

| Mannich Reaction | Chiral Thiourea | Aldimines, Silyl Ketene Acetals | Up to 99% |

| Diels-Alder Reaction | Chiral Urea | Dienes, Dienophiles | Up to 95% |

This table presents representative data for chiral urea and thiourea catalysts to illustrate the potential of chiral derivatives of this compound in asymmetric catalysis.

Strategies for Enhancing Catalytic Performance: Addressing Self-Association of Urea Catalysts

A known challenge with urea-based catalysts is their tendency to self-associate through intermolecular hydrogen bonding. mdpi.com This aggregation can lead to reduced catalyst solubility and availability of the active catalytic species, thereby diminishing the catalytic efficiency. Several strategies have been developed to mitigate this issue. One approach is to introduce bulky substituents on the catalyst framework, which sterically hinder the formation of aggregates. Another strategy involves the use of additives, such as Brønsted or Lewis acids, which can disrupt the hydrogen-bonding networks of the urea aggregates. mdpi.com In the case of this compound, the boronic acid groups themselves might play a role in modulating self-association, potentially forming intramolecular or solvent-mediated interactions that compete with intermolecular urea stacking. Further derivatization to introduce sterically demanding groups could also be a viable strategy to enhance its catalytic performance.

Applications in Specific Organic Reactions (e.g., Friedel-Crafts Alkylations, Biginelli Reactions)

The bifunctional nature of this compound makes it a promising catalyst for a range of organic reactions.

Friedel-Crafts Alkylations: The Friedel-Crafts alkylation of indoles with electron-deficient alkenes is a key reaction for the synthesis of biologically active compounds. mdpi.com Urea and thiourea derivatives have been successfully employed as hydrogen-bond donors to activate the nitroalkene electrophile. mdpi.com The boronic acid moieties in this compound could further enhance the catalytic activity by interacting with the indole (B1671886) nucleophile or by acting as a secondary activation site for the electrophile.

Biginelli Reactions: The Biginelli reaction is a one-pot, three-component condensation reaction that produces dihydropyrimidinones, which are important heterocyclic scaffolds in medicinal chemistry. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org this compound could potentially catalyze this reaction through a dual-activation mechanism. The urea component can act as a Brønsted acid precursor or a hydrogen-bond donor to activate the aldehyde and the β-ketoester, while the boronic acid can act as a Lewis acid catalyst to facilitate the key C-N and C-C bond formations. nih.govnih.gov

Table 2: Potential Catalytic Applications of this compound

| Reaction | Proposed Role of Urea Moiety | Proposed Role of Boronic Acid Moiety |

| Friedel-Crafts Alkylation | Hydrogen-bond activation of the electrophile (e.g., nitroalkene). mdpi.com | Lewis acid activation of the nucleophile (e.g., indole) or secondary activation of the electrophile. |

| Biginelli Reaction | Hydrogen-bond activation of the aldehyde and β-ketoester. wikipedia.org | Lewis acid catalysis of the condensation and cyclization steps. nih.govnih.gov |

This table outlines the plausible catalytic roles of the functional groups within this compound in the specified organic reactions based on established catalytic principles.

Chemosensing and Sensor Development with 1,3 Bis 3 Boronophenyl Urea

Design Principles for 1,3-Bis(3-boronophenyl)urea-Based Chemosensors

The design of chemosensors based on this compound leverages the synergistic action of its two primary functional components: the urea (B33335) core and the boronic acid groups. The fundamental principle is to couple a binding event at these sites to a measurable output signal, such as a change in color (colorimetric) or light emission (fluorometric).

Key design principles include:

Integration of a Signaling Unit: For a change to be observed upon analyte binding, the sensor molecule is often designed to include or interact with a chromophore or fluorophore. In the case of this compound, the phenyl rings themselves can act as part of a larger conjugated system if appropriate electron-donating or -withdrawing groups are incorporated, or the molecule can be used in indicator displacement assays.

Preorganization of Binding Sites: The spatial arrangement of the two boronic acid groups and the two N-H groups of the urea moiety can be tailored to achieve selectivity for specific analytes. The flexibility or rigidity of the molecule influences its ability to adopt the optimal conformation for binding.

Modulation of Electronic Properties: Analyte binding can alter the electronic properties of the sensor. For instance, the interaction of an anion with the urea N-H groups can increase electron density across the molecule, leading to a shift in its absorption or emission spectrum. Similarly, the conversion of the boronic acid from a neutral trigonal planar state to an anionic tetrahedral state upon diol binding causes significant electronic perturbations.

Anion Sensing Mechanisms and Specificity for Various Anions

The urea moiety in this compound serves as the primary site for anion recognition through hydrogen bonding. The two N-H groups of the urea can act as a "chelate" for anions with complementary geometries. The boronic acid groups, being Lewis acidic, can also participate in anion binding, particularly with fluoride (B91410).

Fluoride is a small and highly electronegative anion, which allows it to interact strongly with both the urea N-H groups and the boron centers. The sensing mechanism can proceed via two main pathways:

Hydrogen Bonding: The fluoride ion can form strong hydrogen bonds with the urea N-H protons. This interaction can lead to a deprotonation of the urea in the presence of a sufficiently basic anion, resulting in a significant colorimetric or fluorescent response.

Lewis Acid-Base Interaction: The boronic acid groups can directly bind with fluoride ions to form stable fluoroborate adducts (BF₃⁻). This interaction changes the hybridization of the boron atom from sp² to sp³, which alters the electronic and photophysical properties of the molecule.

The dual binding capability of this compound, involving both the urea and the two boronic acid groups, can lead to enhanced affinity and selectivity for fluoride compared to other halides.

The geometry of the urea cleft is well-suited for binding to oxoanions like carboxylates and phosphates. The two parallel N-H bonds can form a bidentate hydrogen-bonding interaction with the two oxygen atoms of a carboxylate group (R-COO⁻) or the phosphate (B84403) group. This interaction is often strong and directional. The binding affinity can be influenced by the basicity and shape of the anion. For instance, dihydrogen phosphate (H₂PO₄⁻) is known to bind effectively to bis-urea receptors.

While specific binding studies for this compound with these anions are not extensively documented, the presence of the urea functionality strongly suggests its potential as a receptor for these species. The binding event would likely be monitored by changes in the spectroscopic properties of the molecule.

Detection of Biologically Relevant Species (e.g., Saccharides via Boronic Acid-Diol Interactions)

The two phenylboronic acid groups in this compound are key to its potential for detecting saccharides and other molecules containing cis-1,2- or 1,3-diol functionalities. Boronic acids are known to react reversibly with diols to form cyclic boronate esters. This interaction is particularly strong with saccharides like glucose and fructose (B13574).

The sensing mechanism typically involves a change in the properties of the boronic acid upon ester formation:

Change in Hybridization: The boron atom changes from a trigonal planar (sp²) geometry in the free boronic acid to a tetrahedral (sp³) geometry in the boronate ester.

Change in Acidity: The formation of the boronate ester increases the Lewis acidity of the boron center, lowering its pKa.

These changes can be transduced into an optical signal, often by monitoring changes in fluorescence. The presence of two boronic acid groups in this compound could allow for cooperative binding with larger saccharides, potentially leading to enhanced affinity and selectivity.

Metal Ion Coordination and Sensing by this compound Derivatives

The urea and boronic acid functionalities in this compound also offer potential sites for metal ion coordination. The carbonyl oxygen of the urea group is a Lewis basic site that can coordinate to metal ions. Additionally, the hydroxyl groups of the boronic acids can participate in metal binding, especially after deprotonation.

Derivatives of this compound could be designed to enhance metal ion sensing capabilities. For example, the incorporation of other donor atoms, such as nitrogen or sulfur, into the phenyl rings could create a multidentate chelation site for specific metal ions. The binding of a metal ion would be expected to perturb the electronic structure of the molecule, leading to a detectable spectroscopic response. While studies on metal complexes of this compound itself are limited, the coordination chemistry of both urea and phenylboronic acid derivatives with various metal ions is well-established.

pH-Responsive Sensing Capabilities of this compound Systems

The boronic acid groups in this compound are inherently pH-sensitive. Boronic acids are weak Lewis acids that exist in equilibrium between a neutral, trigonal form and an anionic, tetrahedral form in aqueous solution. The position of this equilibrium is dependent on the pH of the solution.

This pH-dependent equilibrium forms the basis for the pH-responsive sensing capabilities of this compound systems. As the pH of the medium increases, the equilibrium shifts towards the anionic tetrahedral form. This change in the boron center's geometry and charge state can significantly impact the molecule's photophysical properties, leading to changes in absorbance or fluorescence. This intrinsic pH sensitivity allows this compound to act as a potential pH sensor. Furthermore, the binding of diols to the boronic acid groups is also a pH-dependent process, with stable boronate esters generally forming at pH values above the pKa of the boronic acid. This interplay between pH and diol binding is a critical aspect of designing saccharide sensors that operate under physiological conditions.

Advanced Spectroscopic and Computational Investigations of 1,3 Bis 3 Boronophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Solution-State Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. For 1,3-Bis(3-boronophenyl)urea, ¹H and ¹³C NMR would provide crucial information about its molecular structure and behavior.

Detailed Research Findings: Specific NMR spectral data for this compound is not available in the cited research. However, based on the analysis of analogous compounds, a hypothetical ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons. dergipark.org.trchemicalbook.comresearchgate.net

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution pattern would lead to complex splitting patterns (multiplets) that could be resolved with high-field NMR.

Urea (B33335) N-H Protons: The N-H protons of the urea linkage are expected to appear as a broad singlet. Its chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding interactions. In studies of other urea-based anion receptors, these N-H proton signals are carefully monitored as they shift significantly upon binding with anions, indicating their direct involvement in host-guest interactions. nih.gov

Boronic Acid B(OH)₂ Protons: The hydroxyl protons of the boronic acid groups would likely appear as a broad signal that is often solvent-exchangeable and may not always be observed.

¹³C NMR spectroscopy would complement the proton data, with a characteristic signal for the carbonyl carbon of the urea group expected around 152-160 ppm. chemeo.comnih.gov The aromatic carbons would produce a series of signals in the 110-140 ppm range, with the carbons directly attached to the boron and nitrogen atoms showing distinct chemical shifts.

Solution-state interaction studies, often performed using NMR titration, would be invaluable. By adding a guest species (e.g., an anion like fluoride (B91410) or acetate) to a solution of this compound and monitoring the changes in the chemical shifts of the N-H protons, one could elucidate the binding mechanism and determine the association constant of the resulting host-guest complex. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Regions for this compound This table is predictive and based on general chemical shift knowledge and data from analogous compounds, not on experimental data for the specific title compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | Multiplets (m) | Exact shifts and couplings depend on the substitution pattern. |

| Urea N-H | Variable (e.g., 8.0 - 10.0) | Broad Singlet (br s) | Highly sensitive to solvent, concentration, and hydrogen bonding. |

| Boronic Acid O-H | Variable | Broad Singlet (br s) | Often exchanges with solvent protons (e.g., D₂O) and may not be observed. |

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: A published crystal structure for this compound was not identified in the searched literature. However, crystallographic studies of numerous other 1,3-disubstituted urea derivatives have revealed common and predictable structural motifs. nih.gov

It is highly anticipated that the crystal structure of this compound would be dominated by strong hydrogen bonds involving the urea group. The two N-H donors and the carbonyl oxygen acceptor of the urea moiety typically form a robust, self-complementary hydrogen-bonding network. In many symmetrically substituted diphenylureas, this results in the formation of one-dimensional infinite chains or tapes where molecules are linked head-to-tail.

Table 2: Anticipated Crystallographic and Intermolecular Interaction Data for this compound This table outlines parameters that would be determined from an X-ray crystal structure analysis, based on typical findings for related urea compounds.

| Parameter | Expected Information | Relevance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pna2₁ | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Hydrogen Bonds | N-H···O (Urea), O-H···O (Boronic Acid) | Key interactions defining the primary supramolecular structure. |

| π–π Stacking | Phenyl-Phenyl Interactions | Weaker interactions that contribute to crystal packing efficiency. |

| Dihedral Angles | Phenyl-Urea-Phenyl Torsion | Describes the overall conformation of the molecule in the solid state. |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating molecular properties, complementing experimental data and providing insights into dynamics and reactivity that are difficult to observe directly.

DFT calculations are widely used to model the electronic structure of molecules. For this compound, DFT would be employed to optimize the molecular geometry and calculate various electronic properties.

Detailed Research Findings: While no specific DFT studies on this compound were found, research on analogous urea-based anion receptors demonstrates the utility of this approach. chemeo.com DFT calculations would allow for the determination of:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's electronic transitions and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-deficient regions of the molecule. It would highlight the electronegative carbonyl oxygen and the electropositive N-H protons, confirming their roles as hydrogen-bond acceptors and donors, respectively.

Charge Distribution: Calculating the partial atomic charges would quantify the polarity of the N-H and B-O bonds, which is crucial for understanding its interaction with other molecules.

Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra can be correlated with experimental data to confirm structural assignments. dergipark.org.tr

MD simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular systems.

Detailed Research Findings: There are no specific MD simulation studies for this compound in the literature. However, MD simulations of urea in aqueous solution and other urea-based systems have provided deep insights into nucleation and self-assembly processes. For this compound, MD simulations could be used to:

Model Self-Assembly: By simulating multiple molecules in a solvent box, one could observe the spontaneous formation of aggregates, such as the hydrogen-bonded chains predicted by crystallography. These simulations would reveal the role of both urea-urea and boronic acid-boronic acid interactions as the primary driving forces for assembly.

Investigate Host-Guest Dynamics: A simulation could be set up with the molecule and a potential guest (e.g., a saccharide or an anion) to study the dynamics of the binding and unbinding events. This would provide a molecular-level view of how the host recognizes and interacts with the guest.

Computational chemistry is instrumental in predicting the binding capabilities of host molecules and understanding catalytic mechanisms.

Detailed Research Findings: Specific predictions for this compound are not available. However, a computational study on other urea-based boron-containing inhibitors highlights a relevant application. In that work, molecular docking and MD simulations were used to predict the binding modes and calculate the binding free energies of inhibitors to a protein target.

For this compound, similar methods could be used to:

Predict Binding Affinities: Using techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) within an MD simulation framework, the binding free energy (ΔG_bind) for the association of the molecule with various guests could be calculated. These calculations could predict its affinity for different saccharides or anions, guiding experimental work.

Determine Selectivity: By calculating the binding affinities for a range of different but related guests, the selectivity of the host molecule could be predicted. For instance, its potential selectivity for fructose (B13574) over glucose could be computationally assessed.

Model Catalytic Pathways: If the molecule were to be investigated as a catalyst, for example in promoting a Diels-Alder reaction as seen with other urea-based assemblies, DFT could be used to calculate the energy profile of the reaction pathway. This would involve modeling the transition states to determine the activation energy, thereby elucidating how the urea and boronic acid groups might stabilize the transition state and accelerate the reaction.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 1,3-Bis(3-boronophenyl)urea, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling 3-boronophenylamine derivatives via urea-forming reactions, such as using carbonyldiimidazole (CDI) or phosgene substitutes. Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization. Purity validation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C/¹¹B) to confirm structural integrity and boron coordination .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >98% .

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

- Multinuclear NMR : ¹¹B NMR (δ ~25–30 ppm for trigonal boron) confirms boronic acid coordination .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) single crystals .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : The urea linkage and boronic acid groups are pH-sensitive. Stability studies should include:

- pH-dependent degradation assays (e.g., incubate in buffers pH 2–12, monitor via HPLC) .

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds (>200°C) .

- Moisture control during storage (desiccators, inert atmosphere) to prevent boronic acid hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., proteases or kinases). The boronic acid moiety may act as a transition-state mimic .

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity at boron centers .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (CHARMM/AMBER force fields) .

Q. What strategies resolve contradictions in thermodynamic data during reaction optimization?

- Methodological Answer : Discrepancies in enthalpy/entropy values (e.g., from calorimetry vs. computational models) require:

- Reaction calorimetry (e.g., μRC) to measure ΔH directly .

- Isothermal Titration Calorimetry (ITC) for binding thermodynamics in solution .

- Benchmarking against literature data for similar urea derivatives (e.g., N,N′-Bis(3-chlorophenyl)urea ΔrH° = 122.0 kJ/mol ).

Q. What in vitro assays evaluate the compound’s enzyme inhibition efficacy and specificity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。